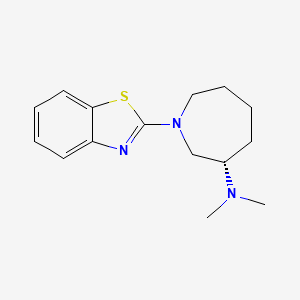
5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds like “5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile” are typically characterized by their molecular formula, structure, and functional groups. In this case, the compound appears to contain a pyrazole ring, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of an organic compound is typically determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the amino group (-NH2) is a common functional group that can participate in a variety of reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .科学的研究の応用
Antimicrobial Activity
The treatment of infectious diseases remains a significant challenge due to drug-resistant bacterial and fungal strains. Schiff bases, including derivatives of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile, have shown promise as antimicrobial agents . Specifically, these compounds exhibit moderate antifungal activity against Candida spp., with some derivatives demonstrating efficacy against C. albicans. For instance, compound RO4, bearing a 4-methoxyphenyl moiety, displayed an MIC value of 62.5 µg/mL against C. albicans .
Antiproliferative Activity
In the context of tumor cell lines, related compounds (such as 5-amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-3,4-dicarbonitrile) have shown good antiproliferative activity by inhibiting EGFR-TK (epidermal growth factor receptor tyrosine kinase) . This suggests potential applications in cancer research and therapy.
Molecular Docking Studies
Researchers have explored the mechanism of action for the antibacterial and antifungal properties of these compounds. Molecular docking studies have been conducted to investigate their interactions with specific enzymes, including topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. Understanding these interactions can guide drug design and optimization .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the structural features of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile. By analyzing its proton NMR spectrum, researchers can gain insights into its chemical environment, connectivity, and stereochemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-amino-1-naphthalen-2-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-8-12-9-17-18(14(12)16)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUVTNAZCVLUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)




![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)


![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)
![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)
![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)